2-(Phenylthio)aniline
Overview
Description
2-(Phenylthio)aniline, also known as 2-aminophenyl phenyl sulfide, 2-phenylsulfanylaniline, 2-amino diphenyl sulfide, and benzenamine, 2-(phenylthio)-, is a chemical compound with the molecular formula C12H11NS . It is a useful synthetic intermediate .
Synthesis Analysis
The synthesis of 2-(Phenylthio)aniline involves a C-S coupling catalyzed by CuCl. The procedure involves standard cycles of evacuation and back-filling with dry and pure argon. The reaction conditions include tetra (n-butyl)ammonium hydroxide, water, and copper (I) chloride at 50°C for 12 hours in an inert atmosphere .Molecular Structure Analysis
The molecular structure of 2-(Phenylthio)aniline consists of 12 carbon atoms, 11 hydrogen atoms, and 1 sulfur atom . The average mass is 201.287 Da and the monoisotopic mass is 201.061218 Da .Physical And Chemical Properties Analysis
2-(Phenylthio)aniline has a density of 1.2±0.1 g/cm³, a boiling point of 330.5±25.0 °C at 760 mmHg, and a flash point of 153.7±23.2 °C . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 2 freely rotating bonds . The polar surface area is 51 Ų .Scientific Research Applications
Corrosion Inhibition
2-(Phenylthio)aniline has been identified as an effective corrosion inhibitor for low carbon steel in hydrochloric acid solutions. The compound inhibits corrosion significantly by adsorbing onto the steel surface, showcasing its potential in enhancing the longevity and durability of metals in corrosive environments (Farsak, Keleş, & Keleş, 2015).
Catalysis in Organic Reactions
2-(Phenylthio)aniline derivatives are utilized in catalyzing Suzuki-Miyaura C-C coupling reactions in water. The ligand, in combination with palladium, forms complexes that exhibit high efficiency and thermal stability for these coupling reactions, highlighting its importance in organic synthesis and pharmaceuticals (Rao et al., 2014).
Electroluminescent Devices
A class of color-tunable emitting amorphous molecular materials involving derivatives of 2-(Phenylthio)aniline has been developed for use in electroluminescent devices. These materials exhibit intense fluorescence emission, high glass-transition temperatures, and can emit multicolor light, including white. This makes them suitable for various applications in the field of organic electronics and display technologies (Doi et al., 2003).
Organic Semiconductor Applications
Novel organic semiconductor derivatives of 2-(Phenylthio)aniline have been synthesized, demonstrating promising properties for thin film materials. These materials showcase good thermal stability, photophysical properties, and potential as photovoltaic materials. Their crystalline morphology and strong intermolecular interactions make them candidates for organic thin film materials and photovoltaic devices (Niu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-phenylsulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBISJKLNVVJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327124 | |
Record name | 2-(Phenylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylthio)aniline | |
CAS RN |
1134-94-7 | |
Record name | 2-(Phenylthio)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylthioaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Phenylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylthioaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenamine, 2-(phenylthio) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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